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Abstract: Fexlamose (also known as AER-01 or MUC-031) is a novel, thiol-modified

carbohydrate currently under investigation as a mucolytic agent for the treatment of muco-

obstructive lung diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1] Its

mechanism of action involves the cleavage of disulfide bridges in mucin polymers, which are

responsible for the viscosity and elasticity of mucus.[2] This technical guide provides a

comprehensive overview of the plausible synthesis and purification methods for Fexlamose,

based on publicly available information and analogous chemical syntheses. It is important to

note that the precise, proprietary synthesis and purification processes for Fexlamose are not

fully disclosed in the public domain. The methodologies presented herein are based on the

reported synthesis of structurally similar compounds, particularly methyl 6-thio-6-deoxy-α-D-

galactopyranoside, which has been cited as a reference for the synthesis of the class of thiol-

saccharides to which Fexlamose belongs.

Introduction to Fexlamose
Fexlamose is a thiol-saccharide designed to liquefy mucus plugs in the airways, thereby

improving lung function and alleviating symptoms in patients with respiratory diseases

characterized by excessive or thickened mucus.[3][4][5] Developed by Aer Therapeutics,

Fexlamose is currently in Phase 2a clinical trials.[2] The core of its therapeutic action lies in the

thiol group, which participates in thiol-disulfide exchange reactions with the cysteine-rich

regions of mucin proteins, breaking down the cross-linked gel structure of mucus.[2]
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Plausible Synthesis of Fexlamose
While the exact synthetic route for Fexlamose is proprietary, the scientific literature indicates

that its synthesis is analogous to that of other thiol-saccharides, such as methyl 6-thio-6-deoxy-

α-D-galactopyranoside. This suggests a multi-step process starting from a readily available

carbohydrate precursor. A likely synthetic pathway involves the selective activation of the

primary hydroxyl group of a protected galactopyranoside, followed by nucleophilic substitution

with a thiol-containing reagent.

A plausible two-step synthesis is outlined below:

Step 1: Synthesis of a Key Intermediate: Methyl 6-O-tosyl-alpha-D-galactopyranoside

The first step involves the selective tosylation of the primary hydroxyl group at the C-6 position

of methyl α-D-galactopyranoside. This reaction introduces a good leaving group (tosyl group) at

the desired position, preparing the molecule for the subsequent introduction of the thiol group.

Step 2: Nucleophilic Substitution to Introduce the Thiol Group

The second step is a nucleophilic substitution reaction where the tosyl group at the C-6 position

is displaced by a sulfur nucleophile. This is a standard method for introducing sulfur-containing

functional groups in carbohydrate chemistry.

Experimental Protocols
Protocol 1: Synthesis of Methyl 6-O-tosyl-alpha-D-galactopyranoside

This protocol is adapted from a known procedure for the selective tosylation of methyl α-D-

galactopyranoside.[1][2]

Materials:

Methyl α-D-galactopyranoside

Dry pyridine

4-Toluenesulfonyl chloride (TsCl)
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Ice-water

Ethanol

Procedure:

1. A solution of methyl α-D-galactopyranoside (e.g., 9.71 g, 50 mmol) in dry pyridine (e.g., 40

ml) is prepared in a flask equipped with a magnetic stirrer and cooled to -50 °C in a

cooling bath.[1]

2. 4-Toluenesulfonyl chloride (e.g., 10.49 g, 55 mmol) is added in small portions to the stirred

solution while maintaining the low temperature.[1]

3. The reaction mixture is then stored at a low temperature (e.g., in a freezer) overnight to

allow the reaction to proceed to completion.[1]

4. After reaching room temperature, the reaction mixture is poured into ice-water (e.g., 250

ml) to precipitate the product and quench the reaction.[1]

5. The crude product is collected by filtration.

6. The collected solid is purified by recrystallization from ethanol to yield methyl 6-O-tosyl-

alpha-D-galactopyranoside as a white crystalline solid.[1]

Protocol 2: Plausible Synthesis of Fexlamose (as methyl 6-thio-6-deoxy-α-D-

galactopyranoside)

This protocol is a plausible method for the synthesis of the thiol-saccharide from the tosylated

intermediate. The choice of the thiol source is critical and can influence the reaction conditions

and work-up procedure.

Materials:

Methyl 6-O-tosyl-alpha-D-galactopyranoside

A suitable sulfur nucleophile (e.g., sodium hydrosulfide (NaSH) or thiourea followed by

hydrolysis)
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A suitable solvent (e.g., N,N-Dimethylformamide (DMF) or ethanol)

Appropriate reagents for work-up and purification.

Procedure (Conceptual):

1. The tosylated intermediate is dissolved in a suitable polar aprotic solvent like DMF.

2. A sulfur nucleophile, such as sodium hydrosulfide, is added to the solution. The reaction is

typically carried out at an elevated temperature to facilitate the SN2 reaction.

3. The reaction progress is monitored by a suitable technique, such as Thin Layer

Chromatography (TLC).

4. Upon completion, the reaction mixture is cooled, and the solvent is removed under

reduced pressure.

5. The residue is then subjected to an aqueous work-up to remove inorganic salts and other

water-soluble impurities.

6. The crude product is then purified using chromatographic techniques.

Purification of Fexlamose
The purification of thiol-saccharides like Fexlamose is crucial to ensure high purity for research

and pharmaceutical applications. Given the polar nature of carbohydrates, a combination of

techniques is often employed.

Purification Protocol
Initial Work-up: Following the synthesis, an initial aqueous work-up is performed to remove

the bulk of inorganic salts and polar impurities. This typically involves partitioning the crude

product between an organic solvent and water.

Chromatography:

Flash Chromatography: This is a common technique for the purification of carbohydrate

derivatives. A patent related to thiol-saccharide mucolytic agents suggests the use of flash
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chromatography on silica gel for purification.[4]

Stationary Phase: Silica gel is a common choice.

Mobile Phase: A gradient of solvents is typically used, starting with a non-polar solvent

and gradually increasing the polarity. For example, a mixture of hexanes and ethyl

acetate, or dichloromethane and methanol, can be used. The exact gradient would be

optimized based on the polarity of the target compound and impurities.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity,

preparative reverse-phase HPLC can be employed.

Stationary Phase: A C18 column is a common choice for the purification of polar

molecules.

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or

methanol is typically used.

Characterization: The purity and identity of the final product are confirmed using various

analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical

structure.

Mass Spectrometry (MS): To determine the molecular weight.

High-Performance Liquid Chromatography (HPLC): To assess purity.

Quantitative Data
Specific quantitative data for the synthesis of Fexlamose is not publicly available. However, for

the synthesis of the key intermediate, methyl 6-O-tosyl-alpha-D-galactopyranoside, a yield of

90% has been reported.[1]
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Reaction Step Product Reported Yield Reference

Tosylation of Methyl α-

D-galactopyranoside

Methyl 6-O-tosyl-

alpha-D-

galactopyranoside

90% [1][2]

Nucleophilic

Substitution with Thiol

Fexlamose (as methyl

6-thio-6-deoxy-α-D-

galactopyranoside)

Not Reported -
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Caption: Mechanism of action of Fexlamose in mucus breakdown.

Plausible Synthesis Workflow for Fexlamose
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Caption: A plausible two-step synthesis workflow for Fexlamose.

Conclusion
Fexlamose represents a promising therapeutic agent for muco-obstructive lung diseases.

While the specific details of its commercial synthesis and purification are proprietary, this guide

provides a scientifically grounded overview of plausible methodologies based on established
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carbohydrate chemistry. The synthesis likely involves a two-step process of tosylation followed

by nucleophilic substitution, with purification achieved through standard techniques such as

flash chromatography. Further disclosure from the developing company or in future scientific

publications will be necessary to fully elucidate the precise and optimized protocols for the

production of this novel mucolytic drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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